molecular formula C9H16N2 B101450 5-isobutyl-6-methyl-2,3-dihydropyrazine CAS No. 15986-97-7

5-isobutyl-6-methyl-2,3-dihydropyrazine

Cat. No.: B101450
CAS No.: 15986-97-7
M. Wt: 152.24 g/mol
InChI Key: VQJLOJIVKFBJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isobutyl-6-methyl-2,3-dihydropyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the pyrazine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isobutyl-6-methyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanal with 2,3-diaminobutane in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-isobutyl-6-methyl-2,3-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The methyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyrazine N-oxides

    Reduction: Dihydropyrazine derivatives

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

5-isobutyl-6-methyl-2,3-dihydropyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 5-isobutyl-6-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylpyrazine
  • 2,5-Dimethylpyrazine
  • 2,6-Dimethylpyrazine

Comparison

Compared to other similar compounds, 5-isobutyl-6-methyl-2,3-dihydropyrazine is unique due to the presence of both a methyl group and a 2-methylpropyl group on the pyrazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

15986-97-7

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine

InChI

InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3

InChI Key

VQJLOJIVKFBJCA-UHFFFAOYSA-N

SMILES

CC1=NCCN=C1CC(C)C

Canonical SMILES

CC1=NCCN=C1CC(C)C

Origin of Product

United States

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